molecular formula C10H10N2O4 B13924237 3-(Acetylamino)-4-(aminocarbonyl)benzoic acid

3-(Acetylamino)-4-(aminocarbonyl)benzoic acid

Cat. No.: B13924237
M. Wt: 222.20 g/mol
InChI Key: HUNANSGNFJZUFZ-UHFFFAOYSA-N
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Description

3-(Acetylamino)-4-(aminocarbonyl)benzoic acid is an organic compound with a complex structure that includes both acetylamino and aminocarbonyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-4-(aminocarbonyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process and ensuring consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-4-(aminocarbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require the presence of a solvent like ether or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Acetylamino)-4-(aminocarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Acetylamino)-4-(aminocarbonyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetylamino and aminocarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-acetamido-4-carbamoylbenzoic acid

InChI

InChI=1S/C10H10N2O4/c1-5(13)12-8-4-6(10(15)16)2-3-7(8)9(11)14/h2-4H,1H3,(H2,11,14)(H,12,13)(H,15,16)

InChI Key

HUNANSGNFJZUFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)C(=O)N

Origin of Product

United States

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